2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol
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Overview
Description
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol is a chemical compound that features a phenol group substituted with two bromine atoms and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol typically involves the bromination of 4-(2H-1,2,3,4-tetrazol-5-yl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process, but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: The tetrazole ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include 2,6-diamino-4-(2H-1,2,3,4-tetrazol-5-yl)phenol or 2,6-dithio-4-(2H-1,2,3,4-tetrazol-5-yl)phenol.
Oxidation: Formation of 2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)quinone.
Reduction: Formation of 2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)hydroquinone.
Scientific Research Applications
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and tetrazole ring contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-4-(2H-1,2,3,4-tetrazol-5-yl)phenol: Similar structure but with chlorine atoms instead of bromine.
2,6-dibromo-4-(1H-1,2,3-triazol-5-yl)phenol: Similar structure but with a triazole ring instead of a tetrazole ring.
Uniqueness
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol is unique due to the presence of both bromine atoms and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of new materials and biologically active molecules.
Properties
IUPAC Name |
2,6-dibromo-4-(2H-tetrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJODISZGZEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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